Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate (CAS 1488-15-9): A Versatile Scaffold in Heterocyclic Synthesis and Drug Development
Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate (CAS 1488-15-9): A Versatile Scaffold in Heterocyclic Synthesis and Drug Development
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on highly functionalized, acyclic precursors. Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate (CAS 1488-15-9) represents a premier example of such a scaffold [1]. Structurally, it is a tertiary amine featuring three distinct functional arms: an orthogonal benzyl protecting group, a Michael-derived cyanoethyl group, and an acetate ester.
This specific triad of functional groups makes the compound an indispensable building block for the synthesis of 1-benzyl-4-piperidone derivatives via base-promoted intramolecular cyclization (Dieckmann/Thorpe-Ziegler condensations). These piperidone derivatives are foundational to the synthesis of numerous active pharmaceutical ingredients (APIs), including ultra-short-acting opioid analgesics like remifentanil [2], as well as advanced targeted therapies such as Rho kinase inhibitors [3].
As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive, mechanistic, and protocol-driven analysis of this critical molecular scaffold.
Physicochemical Properties & Structural Analysis
The utility of ethyl 2-[benzyl(2-cyanoethyl)amino]acetate stems from its precise structural geometry and electronic distribution. The central nitrogen atom is fully substituted, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation) during harsh basic cyclization conditions. The benzyl group serves as a robust protecting group that is stable under basic and mildly acidic conditions, yet can be cleanly cleaved later in the synthetic sequence via palladium-catalyzed hydrogenolysis.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate |
| CAS Registry Number | 1488-15-9 |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.31 g/mol |
| Appearance | Pale yellow to colorless viscous oil |
| Purity (Commercial) | ≥ 95% [4] |
| Hazard Classifications | Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) [1] |
Synthetic Pathways to the Scaffold
The synthesis of ethyl 2-[benzyl(2-cyanoethyl)amino]acetate is a textbook example of sequential nucleophilic functionalization. The process is typically executed in two distinct stages to prevent over-alkylation and ensure high atom economy.
Figure 1: Synthetic workflow for Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate and its downstream cyclization.
Protocol 1: Step-by-Step Synthesis of the Scaffold
Objective: Synthesize the title compound via a two-step sequence prioritizing high yield and minimal purification.
Step 1: Michael Addition
-
Reagents: Benzylamine (1.0 eq), Acrylonitrile (1.05 eq), Ethanol (solvent).
-
Procedure: Dissolve benzylamine in ethanol and cool to 0 °C. Add acrylonitrile dropwise over 30 minutes.
-
Causality: The primary amine of benzylamine is a strong nucleophile that readily undergoes conjugate addition to the α,β -unsaturated system of acrylonitrile. Strict stoichiometric control (1.05 eq) and temperature modulation (0 °C to room temperature) are critical to prevent double Michael addition, which would yield a tertiary amine byproduct.
-
Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the benzylamine spot validates the formation of the secondary amine, 3-(benzylamino)propanenitrile.
Step 2: N-Alkylation
-
Reagents: 3-(benzylamino)propanenitrile (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Acetonitrile (solvent).
-
Procedure: Suspend K₂CO₃ in a solution of the secondary amine in acetonitrile. Add ethyl bromoacetate dropwise at room temperature, then heat to 60 °C for 8 hours.
-
Causality: Acetonitrile is selected as a polar aprotic solvent to accelerate the Sₙ2 displacement of the bromide. K₂CO₃ acts as a mild, insoluble inorganic base to scavenge the generated HBr. If HBr is not scavenged, it will protonate the nucleophilic secondary amine, stalling the reaction.
-
Validation: Filter the inorganic salts and concentrate the filtrate. LC-MS analysis should confirm the mass [M+H]⁺ = 247.3. The absence of the secondary amine N-H stretch (~3300 cm⁻¹) in FTIR confirms complete alkylation.
Core Application: Intramolecular Cyclization to Piperidones
The most significant application of ethyl 2-[benzyl(2-cyanoethyl)amino]acetate is its use as a precursor for 1-benzyl-4-piperidone derivatives via a Thorpe-Ziegler (or hetero-Dieckmann) condensation. Because the molecule contains both an ester and a nitrile, base-catalyzed cyclization yields a highly functionalized piperidine ring, which is a privileged pharmacophore in neuroactive and cardiovascular drugs [2][3].
Figure 2: Mechanistic pathway of base-promoted intramolecular cyclization (Thorpe-Ziegler).
Protocol 2: Base-Catalyzed Cyclization
Objective: Convert the acyclic scaffold into a 1-benzyl-3-cyano-4-piperidone derivative.
-
Reagents: Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate (1.0 eq), Sodium ethoxide (NaOEt, 1.5 eq), absolute Ethanol (solvent).
-
Procedure:
-
Under an inert argon atmosphere, dissolve the scaffold in absolute ethanol.
-
Add freshly prepared NaOEt solution dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours.
-
Quench with cold aqueous HCl (1M) and extract with ethyl acetate.
-
-
Causality: NaOEt is specifically chosen to match the ethyl ester of the scaffold. If a different alkoxide (e.g., NaOMe) were used, unwanted transesterification would occur, leading to a complex mixture of methyl and ethyl esters. The strong base abstracts an α -proton from the cyanoethyl group (pKa ~25), generating a carbanion that attacks the ester carbonyl, closing the 6-membered ring.
-
Validation: The intermediate imine is rapidly hydrolyzed during the aqueous acidic quench. Successful cyclization is validated by FTIR: the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a strong ketone carbonyl stretch (~1710 cm⁻¹).
Downstream Pharmaceutical Relevance
The piperidone derivatives generated from this scaffold are not end-products; they are critical nodes in the synthesis of high-value APIs.
-
Opioid Analgesics (Remifentanil): Remifentanil is an ultra-short-acting synthetic opioid. Its synthesis heavily relies on 1-benzyl-4-piperidone derivatives. The functional groups introduced during the cyclization of our scaffold (e.g., the cyano or carboxylate groups at the 3-position) allow for subsequent Strecker synthesis or reductive amination with anilines, which are mandatory steps for building the 4-anilidopiperidine core of fentanyl analogs [2].
-
Rho Kinase (ROCK) Inhibitors: Substituted piperidines derived from this scaffold are utilized to synthesize N-[1-(2-cyanoethyl)piperidin-4-yl]-1H-indazole-5-carboxamide derivatives, which act as potent Rho kinase inhibitors. These compounds are investigated for treating hypertension, cerebral vasospasm, and glaucoma by inducing smooth muscle relaxation [3].
Safety, Handling, and EHS (Environment, Health, and Safety)
Handling ethyl 2-[benzyl(2-cyanoethyl)amino]acetate requires stringent laboratory safety protocols due to its toxicological profile [1].
-
Toxicity: Classified under Acute Tox. 4. It is harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Handling Causality: Because the molecule contains a cyano group, thermal decomposition or exposure to strong, concentrated acids can theoretically liberate trace amounts of hydrogen cyanide (HCN) gas. Therefore, all synthetic manipulations, especially the acidic workup in Protocol 2, must be performed in a highly ventilated fume hood with continuous gas monitoring. Nitrile gloves and splash goggles are mandatory to prevent dermal and ocular absorption.
References
-
NextSDS. "ethyl 2-[benzyl(2-cyanoethyl)amino]acetate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
- Kern Pharma / Cambrex Charles City, Inc. "Intermediates for the preparation of remifentanil hydrochloride." US Patent US20200131127A1, 2020.
- European Patent Office. "Rho KINASE INHIBITORS." European Patent EP1403255A1, 2002.
